molecular formula C25H20F3N3O B12605485 Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- CAS No. 647854-39-5

Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-

Cat. No.: B12605485
CAS No.: 647854-39-5
M. Wt: 435.4 g/mol
InChI Key: WHOLDDRVQQLGIK-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a trifluoromethyl-pyridinyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is functionalized with the anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve steps like hydroamination or cyclization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenyl ketones, while substitution reactions can introduce new functional groups onto the piperazine ring .

Scientific Research Applications

Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-(9-anthracenylmethyl)piperazine and 1-(4-fluorophenyl)piperazine share structural similarities.

    Anthracenyl compounds: Compounds like 9-anthracenecarboxylic acid and 9-anthracenylmethylamine have similar anthracenyl groups.

Uniqueness

What sets piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]- apart is its combination of the piperazine ring with both anthracenylcarbonyl and trifluoromethyl-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

647854-39-5

Molecular Formula

C25H20F3N3O

Molecular Weight

435.4 g/mol

IUPAC Name

anthracen-9-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H20F3N3O/c26-25(27,28)19-9-10-22(29-16-19)30-11-13-31(14-12-30)24(32)23-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)23/h1-10,15-16H,11-14H2

InChI Key

WHOLDDRVQQLGIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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